N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide
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Overview
Description
Synthesis Analysis
While the exact synthesis process for “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide” is not found in the search results, a similar compound, “N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino]benzamide” was synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Protecting Groups in Synthesis : The utility of dimethoxybenzyl groups as N-protecting groups in the synthesis of thiazetidine derivatives is demonstrated, highlighting their smooth elimination and the influence of substituents on yield outcomes (Grunder-Klotz & Ehrhardt, 1991).
Structural Modifications and Biological Activities : Schiff bases derived from 1,3,4-thiadiazole compounds show significant biological activities, including DNA protection against oxidative damage and antimicrobial effects, indicating the potential for developing new therapeutic agents (Gür et al., 2020).
Pharmacological Scaffold Development
Anti-infective and Anticancer Properties : Thiazolides, a novel class of anti-infectious agents, exhibit potent antimicrobial activity and induce cell death in colon carcinoma cell lines, suggesting their dual-use as antimicrobial and anticancer agents (Brockmann et al., 2014).
Molecular Interaction and Mechanism Studies
Molecular Docking and Mechanism Analysis : The study of thiazolidinedione derivatives for anti-hyperglycemic and anti-hyperlipidemic effects, incorporating molecular docking to understand the mechanism behind their pharmacological activities, illustrates the integration of chemical synthesis and computational biology in drug discovery (Shrivastava et al., 2016).
Material Science Applications
Photophysical and Chemosensor Development : Novel pyrazoline derivatives exhibit fluorescence properties that are sensitive to solvent polarity and can act as fluorescent chemosensors for metal ion detection, showcasing the application of thiazole derivatives in developing advanced materials for sensing applications (Khan, 2020).
Future Directions
Thiazoles have been the subject of extensive research due to their diverse biological activities . Therefore, “N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide”, as a thiazole derivative, may also be a potential candidate for future research in various fields such as medicinal chemistry .
properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c1-22-11-8-9-13(24-3)16-14(11)19-18(26-16)20-17(21)10-6-5-7-12(23-2)15(10)25-4/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOPHSTMZCDSZNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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